3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile
Description
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic nitrile derivative featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents on a benzene ring. The compound’s reactivity is influenced by the electron-withdrawing effects of the CF₃ group and halogens, which may enhance its utility in cross-coupling reactions or as a building block for functionalized molecules.
Properties
Molecular Formula |
C9H4BrClF3N |
|---|---|
Molecular Weight |
298.48 g/mol |
IUPAC Name |
2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrClF3N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 |
InChI Key |
RORZDGNHOBWOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- p-Aminophenylacetonitrile is frequently used as a starting material for trifluoromethylated phenylacetonitriles.
- Halogenated intermediates such as 3-bromo-2-chloro-5-(trifluoromethyl)benzyl chloride or benzyl cyanide derivatives are key precursors.
- Reagents for trifluoromethylation include sodium trifluoromethanesulfinate and tert-butyl peroxide.
- Halogenation reagents for bromination and chlorination are typically elemental bromine, chlorine, or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Trifluoromethylation Reaction
One typical approach to introduce the trifluoromethyl group involves radical trifluoromethylation of an aminophenylacetonitrile derivative:
- Procedure: p-Aminophenylacetonitrile is reacted with sodium trifluoromethanesulfinate and tert-butyl peroxide under stirring to generate the trifluoromethyl radical, which substitutes the aromatic ring meta to the amino group, yielding 3-trifluoromethyl-4-aminophenylacetonitrile as an intermediate.
Diazotization and Halogenation
- The amino group in the intermediate is converted into a diazonium salt by treatment with sodium nitrite and sulfuric acid at low temperature.
- The diazonium salt can then be subjected to Sandmeyer-type halogenation to introduce bromine and chlorine substituents at the 3 and 2 positions, respectively.
- This step often involves the use of copper(I) bromide or copper(I) chloride catalysts to facilitate halogen substitution.
Introduction of the Acetonitrile Group
- The acetonitrile side chain is introduced or retained from the starting material.
- Alternatively, benzyl chloride derivatives bearing trifluoromethyl and halogen substituents can be reacted with alkali metal cyanides (e.g., sodium cyanide) in the presence of phase-transfer catalysts such as quaternary ammonium salts (Aliquat 336) to form the corresponding phenylacetonitrile.
Fluorination and Selective Functionalization
- For trifluoromethylation, selective fluorination of trichloromethyl precursors using hydrogen fluoride in the presence of catalysts (e.g., antimony or phosphorus fluorides) can be employed to convert trichloromethyl groups to trifluoromethyl groups.
- This step is critical for achieving the trifluoromethyl substitution pattern on the aromatic ring.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Trifluoromethylation | p-Aminophenylacetonitrile, sodium trifluoromethanesulfinate, tert-butyl peroxide | 3-Trifluoromethyl-4-aminophenylacetonitrile | Radical trifluoromethylation |
| 2 | Diazotization | Sodium nitrite, sulfuric acid, low temperature | Diazonium salt of trifluoromethylated aminophenylacetonitrile | Prepares for halogen substitution |
| 3 | Halogenation (Sandmeyer) | CuBr, CuCl, or equivalents | 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile intermediate | Introduces Br and Cl substituents |
| 4 | Cyanide substitution | Sodium cyanide, phase transfer catalyst (Aliquat 336) | 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile | Introduces acetonitrile group |
| 5 | Fluorination (if needed) | Hydrogen fluoride, catalysts (SbF5, PF5, etc.) | Trifluoromethylated aromatic intermediates | Converts trichloromethyl to trifluoromethyl |
Research Results and Analysis
- The trifluoromethylation step is generally efficient using sodium trifluoromethanesulfinate and tert-butyl peroxide, providing good regioselectivity for meta-substitution relative to the amino group.
- Diazotization and subsequent Sandmeyer halogenation are well-established methods to introduce bromine and chlorine atoms selectively on the aromatic ring.
- The use of phase-transfer catalysts in cyanide substitution reactions enhances yield and selectivity for the formation of phenylacetonitrile derivatives.
- Fluorination of trichloromethyl precursors to trifluoromethyl groups is a critical transformation that requires careful control of reaction conditions and catalysts to avoid over-fluorination or decomposition.
- The overall synthetic route is multi-step and requires purification at each stage, often involving solvent extraction, layering, and vacuum distillation to isolate pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Bromo-2-(trifluoromethyl)phenylacetonitrile (CAS RN 877131-92-5)
- bromo at 3, chloro at 2, and CF₃ at 5 in the target compound) .
- Molecular Formula : C₉H₅BrF₃N (MW 264.04).
- Impact of Substituents : The absence of a chloro group reduces steric hindrance and alters electronic effects compared to the target compound. This may affect reactivity in nucleophilic substitution or metal-catalyzed reactions.
5-Bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile
- Structure : Features hydroxyl (-OH) and methyl (-CH₃) groups in addition to bromo and chloro substituents .
- Key Differences: The hydroxyl group increases polarity and acidity (pKa ~10), making it more soluble in polar solvents than the target compound.
3-Bromo-5-fluoropicolinonitrile (CAS RN 950670-18-5)
- Structure : Pyridine ring with bromo at position 3 and fluoro at position 5 (vs. benzene ring in the target compound) .
- Impact of Heterocycle : The pyridine ring introduces a nitrogen atom, altering electronic distribution and enabling coordination with metals. This makes it more suitable for catalysis or ligand design compared to the purely aromatic target.
Physical and Commercial Properties
*Estimated based on analogous compounds.
Biological Activity
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and case studies.
The molecular formula of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, similar compounds have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that the trifluoromethyl group contributes to their efficacy against these microorganisms .
Anticancer Potential
The anticancer properties of trifluoromethylated compounds have been extensively studied. Compounds with similar structural motifs have demonstrated inhibitory effects on cancer cell proliferation. For example, certain derivatives have been shown to inhibit the growth of prostate cancer cells by interfering with critical signaling pathways . The introduction of a trifluoromethyl group often correlates with increased potency in inhibiting tumor growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the positioning and nature of substituents on the phenyl ring significantly affect biological activity. For instance, the presence of halogens such as bromine and chlorine can enhance binding affinity to biological targets, which is crucial for drug design .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile | Antimicrobial | E. coli | TBD |
| 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile | Anticancer | Prostate cancer cells | TBD |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various trifluoromethyl-substituted compounds, including derivatives similar to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile. Results showed promising activity against both fungal and bacterial strains, indicating potential for therapeutic applications in infectious diseases .
- Cancer Inhibition : Another investigation focused on the anticancer properties of related compounds, revealing that those with a trifluoromethyl group exhibited enhanced inhibition of cell proliferation in vitro. The study highlighted the importance of molecular modifications in optimizing therapeutic efficacy against cancer .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile?
Answer:
- Halogenation of phenylacetonitrile precursors : Start with a trifluoromethyl-substituted phenylacetonitrile and introduce bromo/chloro groups via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using boronic acids, as seen in related compounds like 4-Bromo-2-(trifluoromethyl)phenylacetonitrile) .
- Multi-step synthesis : Use intermediates such as 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1) followed by nitrile formation via dehydration .
- Validation : Confirm purity via GC-MS (>95.0% HLC) and structural integrity using NMR (for CF) and / NMR .
Q. How should researchers characterize the stability and storage conditions of this compound?
Answer:
Q. Which spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR : Resolve trifluoromethyl (-CF) chemical shifts (typically δ = -60 to -65 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and confirm halogen positions .
- Mass spectrometry (HRMS) : Validate molecular weight (CHBrClFN, theoretical MW 312.5) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., trifluoromethyl group introduction)?
Answer:
- Density Functional Theory (DFT) : Compare energy barriers for pathways like radical trifluoromethylation vs. nucleophilic substitution. Validate with kinetic experiments (e.g., monitoring intermediates via in-situ IR) .
- Hammett analysis : Corlate substituent effects (Br, Cl, CF) on reaction rates to identify electronic influences .
Q. How to design aggregation-induced emission (AIE) studies for derivatives of this compound?
Answer:
- Structural modifications : Synthesize analogs with varying substituents (e.g., replacing Br with methoxy) to modulate steric hindrance and π-π interactions .
- Photophysical analysis : Measure fluorescence quantum yields in solution vs. aggregated states (e.g., water-THF mixtures). Use time-resolved spectroscopy to study excited-state dynamics .
Q. What strategies address discrepancies in reported synthetic yields for halogenated phenylacetonitriles?
Answer:
- Reaction optimization : Screen catalysts (e.g., Pd/Cu for Ullmann coupling) and solvents (DMF vs. THF) using Design of Experiments (DoE) .
- Controlled experiments : Compare purity of starting materials (e.g., 5-Bromo-2-fluorophenylacetic acid vs. 4-Bromo-2-chlorophenylacetonitrile) via LC-MS to identify side reactions .
Q. How to evaluate the compound’s potential in catalytic cross-coupling reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
